

solubility of antimony sulfide in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony sulfide*

Cat. No.: *B081950*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Antimony Sulfide** in Various Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of antimony (III) sulfide (Sb_2S_3) and antimony (V) sulfide (Sb_2S_5). The document details their solubility in a range of aqueous and organic solvents, outlines experimental protocols for solubility determination, and illustrates key chemical pathways.

Introduction

Antimony sulfides, primarily antimony (III) sulfide (stibnite) and antimony (V) sulfide, are inorganic compounds with a long history of use, ranging from traditional medicine to modern applications in semiconductors, flame retardants, and friction materials.^[1] In the context of research and drug development, understanding the solubility of these compounds is critical for formulation, delivery, toxicological assessments, and the development of novel therapeutic agents. This guide synthesizes available data to provide a detailed reference on their solubility behavior.

Physicochemical Properties

Antimony (III) sulfide (Sb_2S_3) is found naturally as the grey-black crystalline mineral stibnite or as a red-orange amorphous powder.^{[1][2]} Antimony (V) sulfide (Sb_2S_5) is typically an orange-

yellow or reddish amorphous powder.[3] It is considered a nonstoichiometric compound and its preparations may contain free sulfur.[3][4]

Solubility of Antimony (III) Sulfide (Sb_2S_3)

The solubility of Sb_2S_3 is highly dependent on the nature of the solvent, pH, and the presence of complexing agents.

Aqueous Solvents

Sb_2S_3 is generally considered insoluble in water. Quantitative data indicates a very low solubility.

Acidic Solutions

Sb_2S_3 shows significant solubility in concentrated acids, particularly hydrochloric acid. The dissolution in dilute acids is negligible.[5] Oxidizing acids can also dissolve low-valence sulfides like Sb_2S_3 . The reaction with acids can liberate toxic hydrogen sulfide (H_2S) gas.[5]

Alkaline Solutions

Sb_2S_3 is soluble in alkaline solutions, such as sodium hydroxide (NaOH) and alkali metal carbonates.[5] Its solubility is particularly enhanced in alkaline sulfide solutions (e.g., Na_2S , $(\text{NH}_4)_2\text{S}$, K_2S), where it forms various soluble thioantimonate(III) complexes.[1][5] In the absence of air, it forms the thioantimonate(III) ion.[6] The dissolution kinetics in a mixture of Na_2S and NaOH have been shown to be controlled by diffusion through an ash layer.

Organic Solvents

Quantitative solubility data for Sb_2S_3 in common organic solvents is limited. It is reported to be soluble in ethanol.[2][5] A study involving phosphonium-based ionic liquids, $[\text{P}_{66614}]\text{Cl}$ and $[\text{P}_{66614}]\text{[OAc]}$, demonstrated a solubility of less than 1 wt% at 100 °C. In that study, ethanol and dichloromethane were used as anti-solvents to precipitate amorphous Sb_2S_3 , suggesting low solubility in these solvents.

Solubility of Antimony (V) Sulfide (Sb_2S_5)

Information on the solubility of Sb_2S_5 is less extensive than for Sb_2S_3 .

Aqueous and Acidic Solutions

Like its trivalent counterpart, Sb_2S_5 is insoluble in water.^{[3][4]} It is soluble in concentrated hydrochloric acid, a reaction that also produces hydrogen sulfide.^{[3][4]}

Alkaline Solutions

Sb_2S_5 is soluble in caustic alkalies (e.g., NaOH) and alkaline sulfide solutions like ammonium hydrosulfide.^{[3][4]}

Organic Solvents

Sb_2S_5 is reported to be insoluble in alcohol.^[3] Comprehensive quantitative data across a wider range of organic solvents is not readily available in the literature.

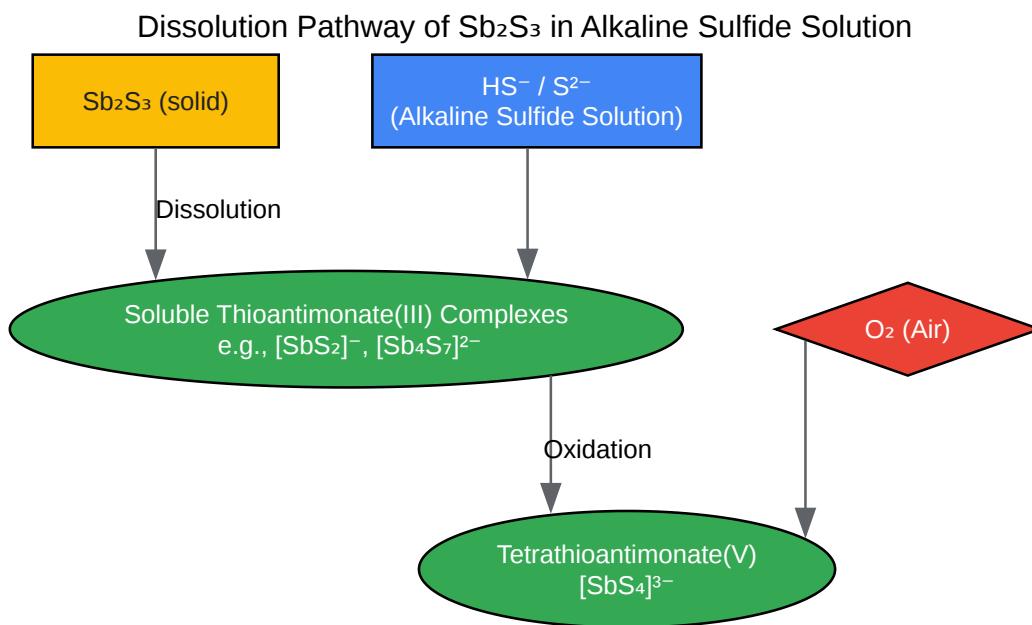
Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for antimony (III) sulfide and antimony (V) sulfide.

Table 1: Solubility of Antimony (III) Sulfide (Sb_2S_3)

Solvent System	Temperature (°C)	Solubility	Notes
Water (H ₂ O)	18	1.7 mg/L (0.00017 g/100 mL)	Practically insoluble. [1][5]
Acetic Acid (CH ₃ COOH)	Not specified	Insoluble	
Hydrochloric Acid (HCl)	Not specified	Soluble (in concentrated HCl)	Insoluble in dilute HCl. [5]
Alkaline Solutions (e.g., NaOH)	Hot	Soluble	Dissolves in hot alkali carbonate solutions. [5]
Alkaline Sulfide Solutions (e.g., Na ₂ S)	Not specified	Soluble	Forms thioantimonate(III) complexes.[1]
Ethanol (C ₂ H ₅ OH)	Not specified	Soluble	[2][5]
Ionic Liquid ([P ₆₆₆₁₄]Cl)	100	< 1 wt%	
Ionic Liquid ([P ₆₆₆₁₄] [OAc])	100	< 1 wt%	

Table 2: Solubility of Antimony (V) Sulfide (Sb₂S₅)


Solvent System	Temperature (°C)	Solubility	Notes
Water (H ₂ O)	Not specified	Insoluble	[3][4]
Hydrochloric Acid (HCl)	Not specified	Soluble	Evolves H ₂ S upon dissolution.[3][4]
Alkaline Solutions (e.g., NaOH)	Not specified	Soluble	[3][4]
Ammonium Hydrosulfide ((NH ₄)HS)	Not specified	Soluble	[3]
Alcohol (e.g., Ethanol)	Not specified	Insoluble	[3]

Key Chemical Pathways and Relationships

The dissolution of **antimony sulfide**, particularly in alkaline sulfide media, is not a simple process but involves the formation of complex ions.

Dissolution of Sb₂S₃ in Alkaline Sulfide Solution

In alkaline sulfide solutions, Sb₂S₃ dissolves to form various thioantimonate species. This process is crucial for the hydrometallurgical extraction of antimony and is a key consideration in its environmental mobility. The presence of additional sulfur can lead to the formation of mixed-valence antimony-sulfur complexes.

[Click to download full resolution via product page](#)

Caption: Dissolution of Sb_2S_3 in alkaline sulfide media.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. The following protocols provide standardized methods for quantifying the solubility of **antimony sulfide**.

Protocol 1: Gravimetric Determination of Solubility

This method is suitable for determining solubility in solvents where the **antimony sulfide** is the only non-volatile component.

Methodology:

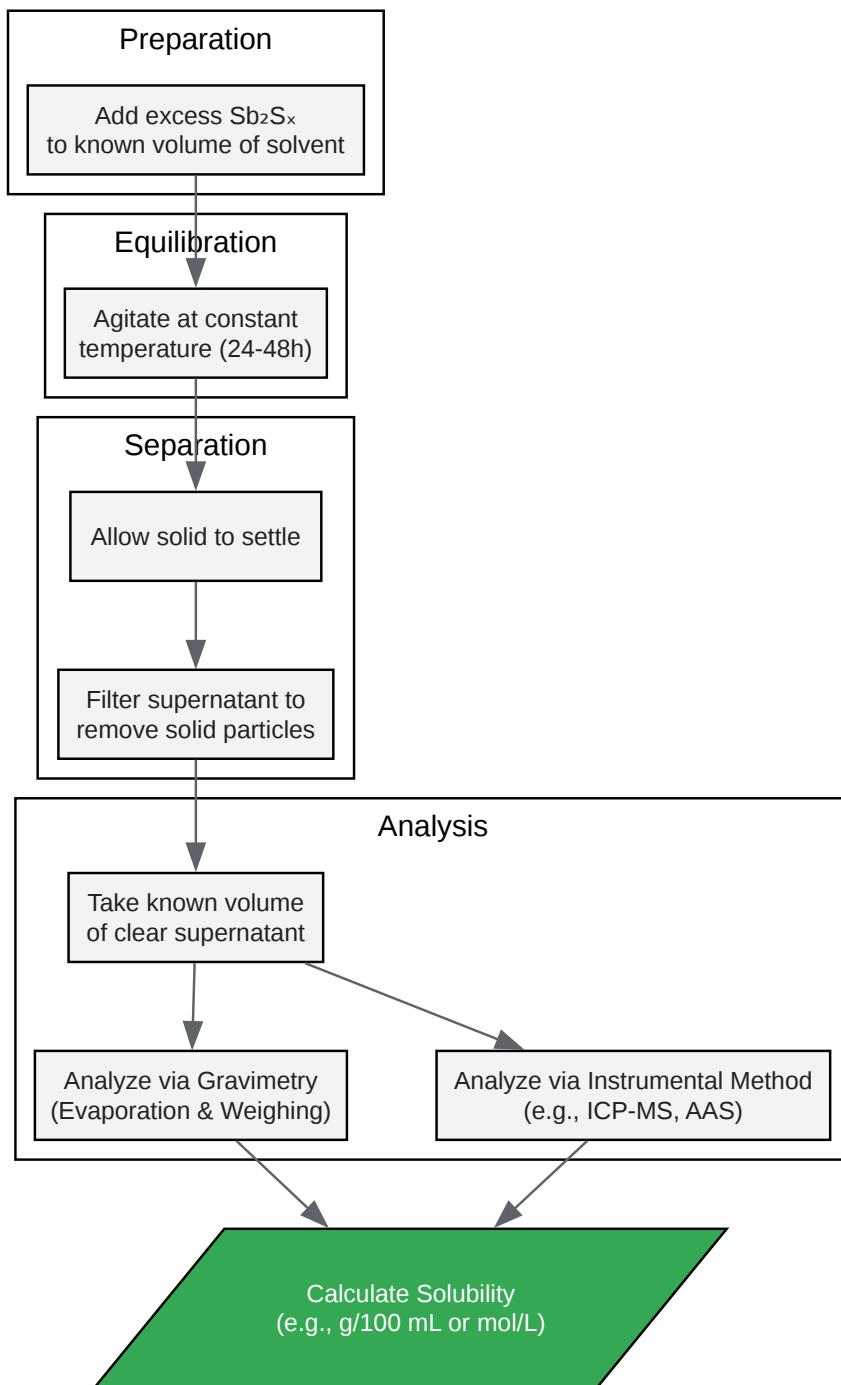
- Preparation: Add an excess amount of finely powdered **antimony sulfide** to a known volume (e.g., 50 mL) of the chosen solvent in a sealed, temperature-controlled vessel.

- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a thermostatically controlled water bath are recommended.
- Phase Separation: Allow the mixture to settle. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette fitted with a filter (e.g., a cotton or glass wool plug, or a syringe filter) to prevent transfer of solid particles.
- Evaporation: Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.
- Drying: Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the **antimony sulfide** (e.g., 100-110 °C) until a constant weight is achieved.
- Calculation: The solubility is calculated as follows:
 - Weight of dissolved Sb_2S_3 = (Weight of dish + residue) - (Weight of empty dish)
 - Solubility (g/100 mL) = (Weight of dissolved Sb_2S_3 / Volume of supernatant taken) $\times 100$

Protocol 2: Instrumental Analysis of Saturated Solution

This method is more versatile and is preferred for complex solvent systems or when high accuracy is required.

Methodology:


- Equilibration & Separation: Follow steps 1-3 from Protocol 1 to prepare a saturated solution and separate the liquid phase.
- Dilution: Accurately dilute the known volume of the filtered supernatant with an appropriate solvent (e.g., dilute acid for aqueous samples) to a concentration within the working range of the analytical instrument.
- Analysis: Determine the concentration of antimony in the diluted solution using a calibrated analytical technique such as:

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very low detection limits and is suitable for trace-level solubility.
- Atomic Absorption Spectroscopy (AAS): A robust and widely available technique for metal quantification.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result gives the solubility of the compound in the solvent at the specified temperature.

Experimental Workflow Visualization

The general process for determining solubility can be visualized as a clear workflow.

General Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Conclusion

The solubility of **antimony sulfides** is highly dependent on the chemical environment. While generally insoluble in water and non-polar organic solvents, their solubility increases significantly in concentrated acids and, most notably, in alkaline sulfide solutions due to the formation of thio-complexes. This guide provides foundational data and methodologies for researchers working with these compounds. Further research is warranted to establish a more comprehensive quantitative database of their solubility in a wider array of organic solvents, which would be invaluable for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony trisulfide - Wikipedia [en.wikipedia.org]
- 2. Antimony Trioxide and Antimony Trisulfide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ANTIMONY PENTASULFIDE | 1315-04-4 [chemicalbook.com]
- 4. Antimony pentasulfide - Wikipedia [en.wikipedia.org]
- 5. Solvent Physical Properties [people.chem.umass.edu]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [solubility of antimony sulfide in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081950#solubility-of-antimony-sulfide-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com